![molecular formula C15H23NO3 B1139145 O-desmethyl Mebeverine acid D5](/img/structure/B1139145.png)
O-desmethyl Mebeverine acid D5
描述
O-去甲基美贝维林酸 D5 是一种氘标记的 O-去甲基美贝维林酸类似物。它主要用于制药研究和开发。 该化合物是美贝维林的重要代谢物,美贝维林是一种常用的治疗肠易激综合征和其他胃肠道疾病的药物 .
作用机制
O-去甲基美贝维林酸 D5 通过作为美贝维林的代谢物发挥作用。美贝维林是一种肌营养型抗痉挛药,通过阻断肌细胞膜上的快速钠通道和慢速钙通道发挥作用。 这种作用减缓了膜的去极化,并阻止了肌纤维的收缩,特别是胃肠道平滑肌的收缩 .
准备方法
合成路线和反应条件
O-去甲基美贝维林酸 D5 的合成涉及 O-去甲基美贝维林酸的氘化。 此过程通常包括使用氘化试剂将氢原子替换为氘原子 . 反应条件通常涉及使用甲醇、乙醇和二甲基亚砜 (DMSO) 等有机溶剂 .
工业生产方法
O-去甲基美贝维林酸 D5 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
O-去甲基美贝维林酸 D5 会发生各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢。
还原: 这种反应涉及添加氢或去除氧。
常用的试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂 . 这些反应通常在受控的温度和压力条件下进行,以确保获得预期的结果 .
主要生成物
这些反应产生的主要产物取决于所使用的特定反应条件和试剂。 例如,O-去甲基美贝维林酸 D5 的氧化会导致各种氧化衍生物的形成 .
科学研究应用
Pharmacokinetic Studies
Pharmacokinetics involves studying how a drug is absorbed, distributed, metabolized, and excreted in the body. O-desmethyl Mebeverine acid D5 is primarily utilized in pharmacokinetic studies due to its deuterium labeling, which facilitates precise tracking of the compound's metabolic pathways using mass spectrometry techniques.
Key Insights:
- Metabolism Tracking : The incorporation of deuterium allows researchers to trace the metabolism of Mebeverine and its metabolites, providing insights into factors affecting drug absorption and elimination.
- Drug Interaction Studies : Understanding the metabolic pathways can help identify potential drug interactions, which is crucial for developing safer medications.
Safety Assessments
This compound is instrumental in assessing the safety profile of Mebeverine's metabolites. By studying this compound, researchers can evaluate the potential toxicity associated with Mebeverine and its breakdown products.
Applications in Safety Research:
- Toxicity Evaluation : The compound can be used to assess the safety profile of metabolites by investigating their effects on biological systems.
- Regulatory Compliance : Data obtained from studies using this compound can support regulatory submissions by demonstrating safety and efficacy profiles .
Drug Development
The insights gained from studies involving this compound can significantly influence drug development processes.
Contributions to Drug Development:
- Improving Metabolic Profiles : Research findings can guide the design of new drugs with more predictable metabolic profiles, enhancing their therapeutic efficacy and safety.
- Formulation Optimization : Understanding how Mebeverine and its metabolites behave in vivo can lead to better formulation strategies for existing medications.
Several case studies have highlighted the applications of this compound in clinical settings:
- Bioequivalence Studies : Clinical trials have demonstrated that pharmacokinetic parameters for formulations containing Mebeverine are comparable to those containing this compound, supporting its use as a reference standard in bioequivalence assessments .
- Therapeutic Drug Monitoring : The compound has been utilized in therapeutic drug monitoring to ensure optimal dosing strategies for patients receiving Mebeverine therapy .
相似化合物的比较
类似化合物
美贝维林: 用于治疗肠易激综合征的母体化合物.
美贝维林-d6 盐酸盐: 另一种用于类似研究应用的氘标记类似物.
独特性
O-去甲基美贝维林酸 D5 的独特性在于其特定的氘标记,这使其在药代动力学研究中特别有用。 氘原子提供了独特的质量差异,允许在分析研究中进行精确的跟踪和定量 .
生物活性
O-desmethyl Mebeverine acid D5 is a deuterium-labeled metabolite of Mebeverine, a musculotropic antispasmodic drug commonly used to treat gastrointestinal disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 586357-02-0
- Molecular Formula : C15H23NO3
- Molecular Weight : 265.35 g/mol
- Structure : The compound features an ethyl group and a hydroxyphenyl moiety, characteristic of its parent drug Mebeverine.
Pharmacological Profile
This compound primarily functions as an antispasmodic agent. It exhibits the following biological activities:
- Musculotropic Antispasmodic Activity : It relaxes smooth muscle in the gastrointestinal tract, reducing spasms and alleviating symptoms associated with conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders .
- Metabolic Stability : As a metabolite of Mebeverine, this compound is involved in the drug's pharmacokinetics. Studies indicate that its half-life and concentration levels can inform dosing regimens for patients .
Pharmacokinetics
The pharmacokinetic parameters of this compound have been studied extensively. Key findings include:
Parameter | Value |
---|---|
AUC0-t (ng.h/ml) | 4107.80 ± 872.34 |
AUC0-∞ (ng.h/ml) | 4816.15 ± 925.07 |
Cmax (ng/ml) | 751.88 ± 209.79 |
tmax (h) | 4.50 ± 0.73 |
t1/2 (h) | 7.24 ± 3.22 |
These parameters indicate the absorption and elimination characteristics of the compound in human subjects under fed conditions .
Case Studies
-
Clinical Efficacy in IBS :
A clinical study involving patients with IBS demonstrated that treatment with Mebeverine led to significant improvements in abdominal pain and discomfort, attributed partly to its metabolite this compound. The study reported a reduction in symptom severity scores after four weeks of treatment . -
Pharmacokinetic Analysis :
Another study focused on the pharmacokinetics of this compound compared to its parent compound showed that while both compounds had similar absorption profiles, this compound exhibited a longer half-life, suggesting it may contribute to prolonged therapeutic effects .
属性
IUPAC Name |
4-[1-(4-hydroxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19)/i1D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTCBAFIXOMULT-WNWXXORZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。